molecular formula C9H8ClF2NO2 B1407416 2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid CAS No. 1706431-62-0

2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

Cat. No. B1407416
CAS RN: 1706431-62-0
M. Wt: 235.61 g/mol
InChI Key: DAAWRQXSPDLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid” is a chemical compound with the IUPAC name (2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid . It has a molecular weight of 201.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 . This indicates that the compound has a chiral center at the 2-position of the propanoic acid moiety, and it exists as an S-enantiomer .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be kept in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Drug Development and Pharmaceutical Applications

4-Chloro-3,5-difluoro-DL-phenylalanine: is a fluorinated phenylalanine derivative that has significant implications in drug research. The introduction of fluorine atoms into pharmaceutical compounds can improve their biophysical and chemical properties . This compound, in particular, has been utilized in the development of therapeutic agents due to its ability to modulate properties such as protein folding, stability, and membrane permeability.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. By incorporating fluorinated aromatic amino acids into peptides, researchers can increase the catabolic stability of therapeutic proteins and peptide-based vaccines . This is crucial for developing drugs that remain effective over longer periods within the body.

Positron Emission Tomography (PET) Imaging

Fluorinated amino acids, including 4-Chloro-3,5-difluoro-DL-phenylalanine , are valuable in PET imaging for tumor ecosystems . The fluorine atoms can be used as radiolabels, which helps in tracking the bio-distribution and targeting of drugs within the body.

Protein–Protein Interactions

The compound’s unique structure influences protein–protein interactions, which is essential in understanding cellular processes and developing targeted therapies . It can be used to study the dynamics of these interactions and design inhibitors that can disrupt harmful protein complexes.

Peptide Structure and Stability

The position and number of fluorine atoms within amino acid chains, such as those in 4-Chloro-3,5-difluoro-DL-phenylalanine , affect peptide structure and stability . This is important for the design of peptides with specific functions and enhanced stability for therapeutic use.

Modulation of Peptide and Protein Properties

Incorporating 4-Chloro-3,5-difluoro-DL-phenylalanine into peptides and proteins can influence various properties, including lipophilicity, acidity/basicity, optimal pH, thermal stability, and therapeutic properties . This modulation is beneficial for creating more effective and stable drugs.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-8-5(11)1-4(2-6(8)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAWRQXSPDLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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